molecular formula C19H15FN2O3S2 B11063377 methyl 4-[(7aR)-6-(4-fluorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate

methyl 4-[(7aR)-6-(4-fluorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate

Cat. No.: B11063377
M. Wt: 402.5 g/mol
InChI Key: MXCCWLLEKAKIBA-MYJWUSKBSA-N
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Description

Methyl 4-[(7aR)-6-(4-fluorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound consists of a benzoate (benzene ring with a carboxylate group) linked to a thiazole ring via a thioxo (sulfur) group. The thiazole ring further contains an imidazole moiety.

    Stereochemistry: The (7aR) configuration indicates a specific stereochemical arrangement around the imidazole ring.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves the condensation of 4-aminobenzoic acid with 4-fluorophenyl isothiocyanate, followed by cyclization to form the thiazole ring.

    Industrial Production: Industrial-scale synthesis typically employs efficient and scalable methods, optimizing yield and purity.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, or stability.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

    Medicine: Explored as a lead compound for drug development.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

    Targets: The compound likely interacts with specific proteins or enzymes due to its unique structure.

    Pathways: Further research is needed to elucidate the precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its fused thiazole-imidazole core sets it apart.

    Similar Compounds: Related compounds include other thiazoles, imidazoles, and benzoates.

Properties

Molecular Formula

C19H15FN2O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 4-[(7aR)-6-(4-fluorophenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate

InChI

InChI=1S/C19H15FN2O3S2/c1-25-18(24)12-4-2-11(3-5-12)17-22-15(10-27-17)16(23)21(19(22)26)14-8-6-13(20)7-9-14/h2-9,15,17H,10H2,1H3/t15-,17?/m0/s1

InChI Key

MXCCWLLEKAKIBA-MYJWUSKBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=C(C=C4)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=C(C=C4)F

Origin of Product

United States

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